N-(4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide N-(4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14684216
InChI: InChI=1S/C15H12FN3O2/c1-8-7-12(13-9(2)19-21-15(13)17-8)14(20)18-11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H,18,20)
SMILES:
Molecular Formula: C15H12FN3O2
Molecular Weight: 285.27 g/mol

N-(4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC14684216

Molecular Formula: C15H12FN3O2

Molecular Weight: 285.27 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide -

Specification

Molecular Formula C15H12FN3O2
Molecular Weight 285.27 g/mol
IUPAC Name N-(4-fluorophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C15H12FN3O2/c1-8-7-12(13-9(2)19-21-15(13)17-8)14(20)18-11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H,18,20)
Standard InChI Key XNMHBLSMEQWWOK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)F

Introduction

N-(4-fluorophenyl)-3,6-dimethyl oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic organic compound featuring a complex structure that combines elements of oxazole and pyridine rings. This compound is notable for its potential applications in medicinal chemistry due to its unique structural components, which may confer distinct biological properties.

Synthesis and Chemical Transformations

The synthesis of compounds with similar structures typically involves multi-step reactions that require careful optimization of conditions to achieve high yields and purity. These reactions may include various transformations typical for heterocyclic compounds, such as substitution, coupling, and cyclization reactions.

Synthetic StepsDescription
1. Formation of Oxazole RingInvolves the reaction of suitable precursors to form the oxazole ring.
2. Pyridine Ring FormationMay involve cyclization reactions to integrate the pyridine component.
3. Attachment of Fluorophenyl GroupTypically achieved through coupling reactions.

Biological Activities and Potential Applications

Compounds with similar structures have shown a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific biological activities of N-(4-fluorophenyl)-3,6-dimethyl oxazolo[5,4-b]pyridine-4-carboxamide would depend on its interaction with biological targets such as enzymes involved in cellular signaling pathways.

Potential Biological ActivitiesDescription
Anti-inflammatoryInteraction with enzymes involved in inflammation pathways.
Anti-cancerPotential to inhibit cell proliferation or induce apoptosis.
AntimicrobialAbility to inhibit microbial growth or kill microorganisms.

Comparison with Related Compounds

Several compounds share structural similarities with N-(4-fluorophenyl)-3,6-dimethyl oxazolo[5,4-b]pyridine-4-carboxamide, highlighting its uniqueness due to the specific combination of functional groups and heterocyclic structures.

CompoundStructure FeaturesUnique Aspects
N-(2-fluorophenyl)-3-methyl- oxazoleContains a fluorinated phenyl groupDifferent substitution pattern on oxazole.
N-(bromophenyl)-3-methylpyridineSimilar brominated aromatic systemLacks oxazole functionality.
N-(4-bromo-2-fluorophenyl)-2-(thienyl)acetamideFeatures thienyl instead of pyridineDifferent heterocyclic component.

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